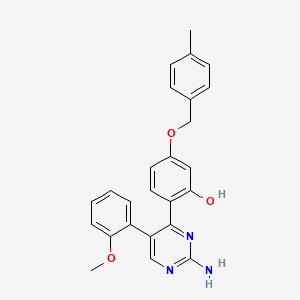
2-(2-Amino-5-(2-metoxifenil)pirimidin-4-il)-5-((4-metilbencil)oxi)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- AMPP ha mostrado promesa como un agente anticancerígeno potencial. Los investigadores han explorado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Los estudios mecanísticos sugieren que AMPP interfiere con las vías de señalización clave involucradas en la progresión del cáncer .
- La inflamación juega un papel crucial en diversas enfermedades. AMPP ha sido estudiado por sus efectos antiinflamatorios. Modula los mediadores inflamatorios, como las citocinas y las enzimas, lo que podría ser valioso para el manejo de las condiciones inflamatorias .
- El estrés oxidativo contribuye al envejecimiento y diversas enfermedades. AMPP exhibe propiedades antioxidantes al eliminar los radicales libres y proteger los componentes celulares. Los investigadores han investigado su potencial en la prevención del daño oxidativo .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, implican daño neuronal. AMPP se ha explorado como un agente neuroprotector, y los estudios resaltan su capacidad para mejorar la supervivencia neuronal y reducir el estrés oxidativo en las células cerebrales .
- Las infecciones virales siguen siendo una preocupación mundial para la salud. La investigación preliminar indica que AMPP puede tener actividad antiviral contra ciertos virus. Las investigaciones se han centrado en su impacto en los mecanismos de replicación y entrada viral .
- AMPP interactúa con enzimas específicas, incluidas las quinasas y las proteasas. Los investigadores han estudiado sus efectos inhibitorios sobre estas enzimas, lo que podría tener implicaciones en el desarrollo de fármacos y el manejo de enfermedades .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Potencial Antioxidante
Efectos Neuroprotectores
Actividad Antiviral
Inhibición Enzimática
Propiedades
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPUUDLBAACTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2493410.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)
![2-chloro-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]acetamide](/img/structure/B2493414.png)
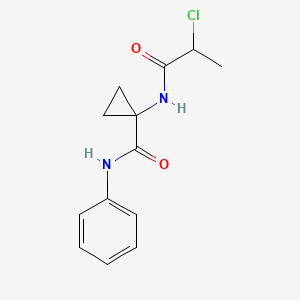
![N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2493421.png)
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)
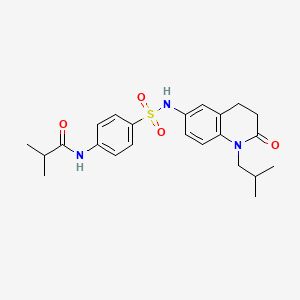
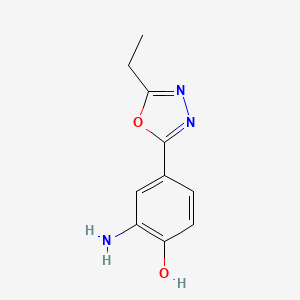
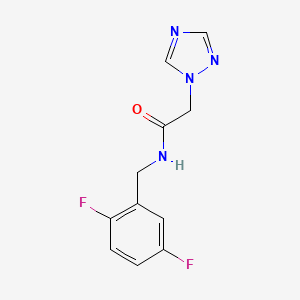

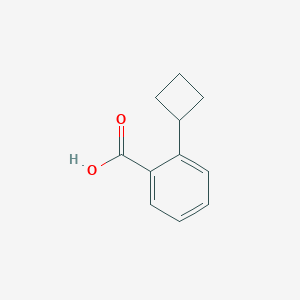
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)
![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
